Glucose glutamate

Stability profiling pH-dependent hydrolysis 13C NMR

Glucose glutamate (CAS 59279-63-9, molecular formula C11H19NO9, molecular weight 309.27 g/mol) is a glycoconjugate composed of L-glutamic acid esterified at the 5-position with α-D-glucopyranose. Identified in the FDA Global Substance Registration System under Unique Ingredient Identifier PMI2C4FWF1, the compound is cataloged under IUPAC nomenclature as L-glutamic acid, 5-α-D-glucopyranosyl ester.

Molecular Formula C11H19NO9
Molecular Weight 309.27 g/mol
CAS No. 59279-63-9
Cat. No. B12712916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose glutamate
CAS59279-63-9
Molecular FormulaC11H19NO9
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC(CC(=O)OC1C(C(C(C(O1)CO)O)O)O)C(C(=O)O)N
InChIInChI=1S/C11H19NO9/c12-4(10(18)19)1-2-6(14)21-11-9(17)8(16)7(15)5(3-13)20-11/h4-5,7-9,11,13,15-17H,1-3,12H2,(H,18,19)/t4-,5+,7+,8-,9+,11+/m0/s1
InChIKeyOQWIKYXFAZAALW-FMDYKLJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucose Glutamate (CAS 59279-63-9): Chemical Identity, Class Characteristics, and Procurement-Relevant Profile


Glucose glutamate (CAS 59279-63-9, molecular formula C11H19NO9, molecular weight 309.27 g/mol) is a glycoconjugate composed of L-glutamic acid esterified at the 5-position with α-D-glucopyranose . Identified in the FDA Global Substance Registration System under Unique Ingredient Identifier PMI2C4FWF1, the compound is cataloged under IUPAC nomenclature as L-glutamic acid, 5-α-D-glucopyranosyl ester [1]. This sugar–amino acid ester belongs to the class of glutamate glycoconjugates—a category that includes N-glycosidic and Amadori-rearranged derivatives of glutamic acid—and is distinguished from the broader family of glutamate salts (e.g., monosodium glutamate, MSG), glutamate dipeptides (e.g., L-alanyl-L-glutamine), and simple glutamic acid esters by its covalent linkage of a reducing sugar to the amino acid via an ester bond at the γ-carboxyl position rather than an N-glycosidic linkage [2].

Why Glucose Glutamate (CAS 59279-63-9) Cannot Be Interchanged with Generic Glutamate Salts, Dipeptides, or Free Glucose/Glutamate Mixtures


Although glucose glutamate shares the glutamic acid backbone with widely available compounds such as monosodium glutamate (MSG) and L-glutamine dipeptides (e.g., L-alanyl-L-glutamine), its covalent ester linkage between the glucose C1 hydroxyl and the glutamate γ-carboxyl group confers fundamentally distinct physicochemical behavior that precludes simple substitution [1]. Free mixtures of glucose and glutamic acid do not reproduce the pH-dependent stability profile, the umami taste purity (lacking the sweetish/soapy by-note of MSG), or the humectant substantivity observed with the intact ester [2]. Similarly, N-glycosidic glutamate conjugates—such as the Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-glutamate—exhibit markedly different hydrolytic stability, sensory character, and synthetic accessibility, making glucose glutamate a distinct molecular entity with procurement and formulation implications that cannot be extrapolated from in-class analogs [3].

Quantitative Differentiation Evidence for Glucose Glutamate (CAS 59279-63-9) Against Structural Analogs and Functional Alternatives


pH-Dependent Hydrolytic Stability of Glucose Glutamate vs. Amadori-Rearranged Glutamate Glycoconjugate

N-(D-glucos-1-yl)-L-glutamate (glucose glutamate) undergoes rapid hydrolysis in neutral and acidic aqueous solutions, releasing free glucose and glutamate; however, it remains fairly stable under alkaline conditions (pH 8–10) and in dry form. In contrast, the corresponding Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-glutamate exhibits robust stability across aqueous solutions and in the presence of human saliva, representing a fundamental stability differential that defines the application envelope of glucose glutamate [1].

Stability profiling pH-dependent hydrolysis 13C NMR glycoconjugate chemistry

Umami Recognition Threshold and Taste Purity of Glucose Glutamate Relative to Monosodium Glutamate (MSG)

In systematic sensory studies, N-(D-glucos-1-yl)-L-glutamate exhibited an umami recognition taste threshold of 1–2 mmol/L, which is comparable to that of monosodium glutamate (MSG). Crucially, unlike aqueous MSG solutions—which present a sweetish and slightly soapy by-note—glucose glutamate evokes an intense umami taste without these off-notes, offering a cleaner umami profile at equipotent molar concentrations [1][2].

Sensory evaluation umami taste taste threshold flavor modulation

Glucose Glutamate as a Sugar–Amino Acid Conjugate Humectant vs. Conventional Polyol Humectants

Glucose glutamate (commercial grade: Wickenol 545) is marketed as a humectant based on sugar and amino acid chemistry, offering water solubility and substantivity. In contrast to conventional polyol humectants such as glycerin or propylene glycol—which rely solely on hygroscopic hydroxyl groups—glucose glutamate provides dual functionality through its glucose-derived hydroxyl network and glutamate-derived amino acid backbone, potentially conferring substantivity (adhesion to keratinous substrates) that generic polyols lack [1]. While quantitative humectancy metrics (e.g., water uptake capacity in % weight gain at defined RH) are not available in the open literature for direct comparator benchmarking, the substantivity claim and natural origin labeling differentiate this compound within the humectant class [2].

Humectant cosmetic formulation substantivity water solubility

Synthetic Yield and Accessibility of Glucose Glutamate vs. Amadori Glutamate Glycoconjugate

In parallel synthetic preparations using Maillard-mimetic approaches, dipotassium N-(D-glucos-1-yl)-L-glutamate (glucose glutamate) was obtained in 35% yield, whereas the corresponding Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid was isolated in 52% yield. This yield differential reflects the relative synthetic accessibility and thermodynamic favorability of the Amadori rearrangement product under the reaction conditions employed [1].

Synthetic yield Maillard-mimetic synthesis glycoconjugate preparation

Evidence-Backed Application Scenarios for Glucose Glutamate (CAS 59279-63-9) in Research and Industrial Procurement


Clean-Label Umami Enhancement in Dry or Alkaline-Processed Savory Formulations

Based on the 1–2 mmol/L umami recognition threshold (equipotent to MSG) and the absence of sweetish/soapy by-notes [1], glucose glutamate is suitable for dry seasoning blends, bouillon bases, or alkaline-processed savory products where a clean umami profile is desired. The compound's stability in dry form and under alkaline conditions (pH 8–10) aligns with this application envelope, whereas neutral or acidic aqueous formulations should be avoided due to rapid hydrolysis [2].

Naturally Derived Humectant with Substantivity for Premium Skin and Hair Care

Glucose glutamate (INCI: Glucose Glutamate) functions as a water-soluble, substantive humectant derived from natural feedstocks [3]. It is recommended for use in skin care and make-up formulations where a specialty humectant with substantivity (prolonged moisture retention) is desired . This positions glucose glutamate as a natural-origin alternative to synthetic or simple polyol humectants in premium personal care products.

Research-Grade Reference Standard for Glutamate Glycoconjugate Stability Studies

The well-characterized pH-dependent hydrolysis behavior of glucose glutamate—stable at pH 8–10 and in dry form, but rapidly hydrolyzed under neutral/acidic conditions [2]—makes this compound a valuable reference standard for stability studies involving glycoconjugates, Maillard-derived flavor precursors, or amino acid–sugar ester chemistry. Researchers investigating the stability boundaries of glutamate glycoconjugates can employ glucose glutamate as a benchmark for alkaline-stable, acid-labile ester behavior.

Flavor Chemistry Research on Umami Taste Modulation Without Off-Notes

The sensory differentiation from MSG—comparable umami potency (1–2 mmol/L threshold) but lacking the sweetish/soapy by-note characteristic of MSG [1]—positions glucose glutamate as a research tool for studying umami taste receptor activation and flavor modulation. Investigators seeking to dissect the molecular basis of umami perception independent of confounding sweet or soapy notes may select this compound over MSG for controlled sensory and receptor-binding studies.

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